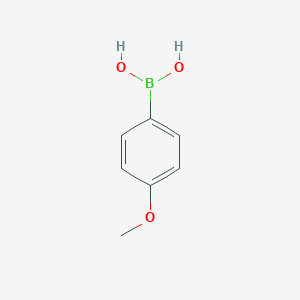

4-Methoxyphenylboronic acid

Description

Properties

IUPAC Name |

(4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAAEKKFGLPLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Record name | 4-boronoanisole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205837 | |

| Record name | Benzeneboronic acid, p-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5720-07-0 | |

| Record name | (4-Methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5720-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneboronic acid, p-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005720070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneboronic acid, p-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylboronic acid (CAS No. 5720-07-0), a vital reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, possesses distinct physical properties that are crucial for its handling, application, and the development of robust synthetic protocols. This technical guide provides an in-depth overview of these properties, complete with quantitative data, detailed experimental methodologies, and a logical framework for understanding their interrelationships.

Core Physical Properties

The physical characteristics of 4-Methoxyphenylboronic acid are summarized below, providing a clear reference for laboratory use and process development.

General and Molecular Properties

| Property | Value | Source(s) |

| Chemical Formula | C₇H₉BO₃ | [1][2] |

| Molecular Weight | 151.96 g/mol | [1][2][3] |

| Appearance | White to off-white or beige crystalline powder | [2] |

| CAS Number | 5720-07-0 | [1][4] |

Thermal and Density Properties

| Property | Value | Source(s) |

| Melting Point | 204-206 °C | |

| 208-210 °C | [4] | |

| Boiling Point | Not available | [4] |

| Density | Data not consistently reported |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Methanol | Soluble | [1] |

| Water | Data not consistently reported | |

| Diethyl Ether | Data not consistently reported |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical properties of solid organic compounds like 4-Methoxyphenylboronic acid.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely adopted and reliable technique for this measurement.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation: A small amount of finely powdered 4-Methoxyphenylboronic acid is introduced into the open end of a capillary tube. The tube is then gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5][6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[7]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[7]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[6][8] For a pure compound, this range is typically narrow (0.5-1 °C).[7]

Determination of Solubility

Understanding the solubility of a compound in various solvents is fundamental for reaction setup, purification, and formulation.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated cylinders or pipettes

-

Analytical balance

Procedure:

-

Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL) is added to a test tube.[9]

-

Solute Addition: A pre-weighed, small amount of 4-Methoxyphenylboronic acid (e.g., 10 mg) is added to the solvent.[10]

-

Mixing: The mixture is vigorously agitated using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) to ensure thorough mixing.[9][10]

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If solid remains, the compound is classified as insoluble or sparingly soluble.[9]

-

Quantitative Determination (Optional): For a more precise measurement, small, incremental amounts of the solute are added to a known volume of solvent until saturation is reached (i.e., no more solute dissolves). The total mass of dissolved solute is then used to calculate the solubility in units such as g/L or mol/L.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For boronic acids, this is a key parameter influencing their reactivity and biological interactions. Potentiometric titration is a common method for its determination.[11]

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: A known concentration of 4-Methoxyphenylboronic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile (B52724) to ensure solubility.[12]

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The burette containing the standardized base is positioned above the beaker.

-

Titration: The basic titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[11]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point (the point of steepest inflection) is identified. The pKa is the pH at which half of the acid has been neutralized (i.e., at half the volume of the equivalence point).

Characterization of Crystal Structure (Single Crystal X-ray Diffraction)

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology Overview:

-

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of 4-Methoxyphenylboronic acid, typically larger than 0.1 mm in all dimensions, free from significant defects.[13] This can be achieved through methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[14]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[15]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is produced. The positions and intensities of these thousands of reflections are meticulously recorded by a detector.[13][15]

-

Structure Solution and Refinement: The collected diffraction data is processed to generate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. This initial model is then refined computationally to achieve the best possible fit with the experimental data, yielding precise bond lengths, bond angles, and other structural parameters.[15]

Logical Relationships of Physical Properties

The physical properties of 4-Methoxyphenylboronic acid are interconnected. The following diagram illustrates these relationships, providing a conceptual framework for understanding how one property can influence another.

Caption: Logical flow from molecular structure to key physical properties.

References

- 1. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

- 2. strem.com [strem.com]

- 3. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. pennwest.edu [pennwest.edu]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 15. benchchem.com [benchchem.com]

4-Methoxyphenylboronic acid chemical structure and formula.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methoxyphenylboronic acid, a versatile reagent in modern organic synthesis, with a particular focus on its applications in pharmaceutical and materials science research.

Core Chemical Identity and Properties

4-Methoxyphenylboronic acid, also known as 4-methoxybenzeneboronic acid, is an organoboron compound that is widely utilized as a key building block in the synthesis of complex organic molecules.[1] Its chemical structure features a phenyl ring substituted with a methoxy (B1213986) group and a boronic acid moiety. This combination of functional groups imparts desirable reactivity and solubility characteristics.[1]

Chemical Structure and Formula:

-

Linear Formula: CH₃OC₆H₄B(OH)₂[4]

-

Synonyms: 4-Methoxybenzeneboronic acid, (p-Methoxyphenyl)boronic acid, 4-Anisylboronic acid[5]

-

CAS Number: 5720-07-0[2]

The presence of the methoxy group enhances the compound's solubility and modulates its electronic properties, making it a valuable partner in various cross-coupling reactions.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 4-Methoxyphenylboronic acid is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 151.96 g/mol |

| Appearance | White to light beige crystalline powder[2][6] |

| Melting Point | 204-206 °C (lit.)[4][6] |

| Boiling Point | 306.8 °C at 760 mmHg[6] |

| Density | 1.17 g/cm³[6] |

| Solubility | Soluble in dimethyl sulfoxide (B87167) and methanol.[7] Insoluble in water.[8] |

Experimental Protocols

Detailed methodologies for the synthesis of 4-Methoxyphenylboronic acid and its application in the widely used Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction[11]

This protocol describes a common laboratory-scale synthesis of 4-Methoxyphenylboronic acid.

Materials:

-

4-Bromoanisole (B123540) (80.0 g, 0.43 mol)

-

Magnesium turnings (11.96 g, 0.49 mol)

-

Dry Tetrahydrofuran (THF) (350 ml)

-

Tri-isopropyl borate (B1201080) (161.7 g, 0.86 mol)

-

10% Hydrochloric acid (300 ml)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Dry nitrogen atmosphere

Procedure:

-

Prepare a Grignard reagent by reacting 4-bromoanisole with magnesium in 300 ml of dry THF under a dry nitrogen atmosphere.

-

In a separate flask, cool a solution of tri-isopropyl borate in 50 ml of dry THF to -78°C.

-

Add the prepared Grignard reagent dropwise to the cooled solution of tri-isopropyl borate while stirring under a dry nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature overnight with continuous stirring.

-

After warming, stir the mixture for an additional hour with 300 ml of 10% hydrochloric acid.

-

Extract the product into diethyl ether (perform the extraction twice).

-

Combine the ethereal extracts, wash with water, and dry over magnesium sulfate.

-

Remove the solvent under reduced pressure to yield a cream-colored solid.

-

Recrystallize the crude product from water to obtain colorless crystals of 4-Methoxyphenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction Using 4-Methoxyphenylboronic Acid[12][13]

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with 4-Methoxyphenylboronic acid.

Materials:

-

Aryl halide (e.g., Iodobenzene, 1.2 g, 6 mmol, 1.2 eq)

-

4-Methoxyphenylboronic acid (0.76 g, 5 mmol, 1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a palladacycle)[9]

-

Base (e.g., K₂CO₃, 1.38 g, 10 mmol, 2 eq)[10]

-

Solvent (e.g., a mixture of water and an organic solvent like DMF or THF)[10]

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a reaction flask, combine the aryl halide, 4-Methoxyphenylboronic acid, palladium catalyst, and base.

-

Add the solvent system to the flask.

-

Purge the reaction mixture with an inert gas (nitrogen or argon) for several minutes.

-

Heat the reaction mixture to the desired temperature (typically between 80-100°C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over a drying agent (e.g., anhydrous Na₂SO₄).

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Logical Relationships and Experimental Workflows

The following diagrams illustrate key processes involving 4-Methoxyphenylboronic acid.

Caption: Workflow for the synthesis of 4-Methoxyphenylboronic acid.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Methoxyphenylboronic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-メトキシフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 4-Methoxyphenylboronic acid, CAS No. 5720-07-0 - iChemical [ichemical.com]

- 7. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

A Comprehensive Technical Guide to 4-Methoxyphenylboronic Acid for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methoxyphenylboronic acid, a critical reagent in modern organic synthesis and drug discovery. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 5720-07-0[1][2][3][4] |

| IUPAC Name | (4-methoxyphenyl)boronic acid[1][2] |

| Molecular Formula | C7H9BO3[1][2][3] |

| Molecular Weight | 151.96 g/mol [2][3][4] |

| Synonyms | 4-Anisylboronic acid, p-Anisylboronic acid, 4-Methoxybenzeneboronic acid, p-Methoxybenzeneboronic acid[3][4] |

Physicochemical Properties

4-Methoxyphenylboronic acid is a white to light brown crystalline powder.[1] It exhibits high thermal stability and is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727), but insoluble in water.[3][5]

| Property | Value |

| Melting Point | 204-206 °C[3][4][6] |

| Boiling Point (Predicted) | 306.8±44.0 °C[3] |

| Density (Predicted) | 1.17±0.1 g/cm3 [3] |

| pKa (Predicted) | 8.96±0.10[3] |

| Topological Polar Surface Area (TPSA) | 49.7 Ų |

| Form | Crystalline Powder[1][3][6] |

| Appearance | White to light brown/beige[1][3] |

Synthesis of 4-Methoxyphenylboronic Acid

A common synthetic route to 4-Methoxyphenylboronic acid involves the reaction of a Grignard reagent formed from 4-methoxybromobenzene with a borate (B1201080) ester, followed by acidic workup. An alternative described method is provided below.

Experimental Protocol: Synthesis from 4-Methoxybromobenzene

This protocol details a laboratory-scale synthesis of 4-Methoxyphenylboronic acid.

Materials:

-

Borane-dimethylamine complex (863 mg, 7.5 mmol)

-

Magnesium (182 mg, 7.5 mmol)

-

4-methoxybromobenzene (941 mg)

-

Tetrahydrofuran (THF), dry (4 mL)

-

Methanol (MeOH) (7 mL)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

Procedure:

-

In a dry 25 mL reaction flask, combine the borane-dimethylamine complex, magnesium, and 4-methoxybromobenzene in tetrahydrofuran.[5]

-

Stir the reaction mixture at 70°C.[5]

-

Continue stirring at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[5]

-

Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of 7 mL of methanol.[5]

-

After stirring for 1 hour, remove the volatile components under reduced pressure.[5]

-

Dissolve the resulting solid in a 7:3 mixture of 1N HCl and methanol and stir at room temperature for 1 hour.[5]

-

Add 100 mL of ethyl acetate to the solid.[5]

-

Wash the organic phase with 1N HCl (30 mL) followed by brine (3 x 30 mL).[5]

-

Concentrate the organic phase under vacuum.[5]

-

Purify the resulting solid by recrystallization from water to yield the final product.[5]

References

- 1. 4-Methoxyphenylboronic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-メトキシフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 4-Methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 4-methoxyphenylboronic acid, a critical reagent in modern organic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions.[1][2] This document details the two predominant synthetic methodologies: the Grignard reaction and the Miyaura borylation, offering in-depth experimental protocols and quantitative data to aid researchers in the practical application of these methods.

Introduction

4-Methoxyphenylboronic acid is a white to off-white crystalline solid that serves as a key building block in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and materials with specific electronic properties. Its utility primarily stems from the boronic acid functional group, which readily participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with aryl, vinyl, or alkyl halides.[1]

Synthesis Pathways

The synthesis of 4-methoxyphenylboronic acid is most commonly achieved through two robust and well-established methods:

-

Grignard Reaction: This classic organometallic approach involves the formation of a Grignard reagent from a 4-haloanisole, which then reacts with a trialkyl borate (B1201080) ester.

-

Miyaura Borylation: A more modern, palladium-catalyzed cross-coupling reaction between a 4-haloanisole and a diboron (B99234) reagent.

The choice between these pathways often depends on factors such as substrate availability, functional group tolerance, desired scale, and access to palladium catalysts.

Grignard Reaction Pathway

The Grignard synthesis of 4-methoxyphenylboronic acid is a versatile and widely used method. The general scheme involves the reaction of a 4-alkoxyphenylmagnesium halide with a trialkyl borate, followed by acidic hydrolysis to yield the desired boronic acid.

Reaction Mechanism

The synthesis proceeds through the following key steps:

-

Formation of the Grignard Reagent: 4-Bromoanisole (B123540) reacts with magnesium metal in an ethereal solvent, typically tetrahydrofuran (B95107) (THF), to form 4-methoxyphenylmagnesium bromide.

-

Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of a trialkyl borate (e.g., tri-isopropyl borate or trimethyl borate).

-

Hydrolysis: The resulting boronic ester intermediate is hydrolyzed with an aqueous acid to yield 4-methoxyphenylboronic acid.

Experimental Protocol: Grignard Synthesis from 4-Bromoanisole.[3]

This protocol is based on a reported synthesis of 4-methoxyphenylboronic acid.[3]

Materials:

-

4-Bromoanisole (80.0 g, 0.43 mol)

-

Magnesium turnings (11.96 g, 0.49 mol)

-

Tri-isopropyl borate (161.7 g, 0.86 mol)

-

Dry Tetrahydrofuran (THF, 350 ml)

-

10% Hydrochloric acid (300 ml)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Water

Procedure:

-

A solution of the Grignard reagent is prepared from 4-bromoanisole (80.0 g, 0.43 mol) and magnesium (11.96 g, 0.49 mol) in dry THF (300 ml).

-

This Grignard solution is added dropwise to a stirred and cooled (-78°C) solution of tri-isopropyl borate (161.7 g, 0.86 mol) in dry THF (50 ml) under a dry nitrogen atmosphere.

-

The reaction mixture is allowed to warm to room temperature overnight.

-

The mixture is then stirred at room temperature for 1 hour with 10% hydrochloric acid (300 ml).

-

The product is extracted into diethyl ether (2x).

-

The combined ethereal extracts are washed with water and dried over magnesium sulfate.

-

The solvent is removed under reduced pressure to yield a crude solid.

-

The crude product is recrystallized from water to give colorless crystals of 4-methoxyphenylboronic acid.

Quantitative Data: Grignard Synthesis

| Parameter | Value | Reference |

| Starting Material | 4-Bromoanisole | [3] |

| Reagents | Magnesium, Tri-isopropyl borate | [3] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Reaction Temperature | -78°C to room temperature | [3] |

| Crude Yield | 58.5 g | [3] |

Miyaura Borylation Pathway

Miyaura borylation is a palladium-catalyzed cross-coupling reaction that provides a powerful and versatile method for the synthesis of arylboronic esters and acids.[2] This method is often favored for its mild reaction conditions and broad functional group tolerance.[2]

Reaction Mechanism

The catalytic cycle of the Miyaura borylation generally involves the following steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-haloanisole (e.g., 4-chloroanisole (B146269) or 4-bromoanisole) to form a Pd(II) intermediate.

-

Transmetalation: The diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) coordinates to the palladium center, and a boronate group is transferred to the palladium, displacing the halide.

-

Reductive Elimination: The desired 4-methoxyphenylboronate ester is formed through reductive elimination, regenerating the Pd(0) catalyst.

-

Hydrolysis (if necessary): The resulting boronate ester can be hydrolyzed to the corresponding boronic acid.

Experimental Protocol: Miyaura Borylation from 4-Chloroanisole

While a specific, complete experimental protocol for the Miyaura borylation of 4-chloroanisole to 4-methoxyphenylboronic acid is not detailed in a single available source, the following is a representative procedure based on typical conditions for this type of reaction.

Materials:

-

4-Chloroanisole

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) bis(triphenylphosphine)dichloride (PdCl₂(PPh₃)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium acetate (B1210297) (KOAc)

-

1,4-Dioxane or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a reaction vessel, add 4-chloroanisole, bis(pinacolato)diboron, the palladium catalyst, and potassium acetate.

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

Degassed solvent (e.g., 1,4-dioxane) is added.

-

The reaction mixture is heated to a specified temperature (e.g., 80-100°C) and stirred for several hours, with the progress monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the 4-methoxyphenylboronate ester, which can then be hydrolyzed to the boronic acid if desired.

Quantitative Data: Miyaura Borylation

| Parameter | Value | Reference |

| Starting Material | p-Chloroanisole | [4] |

| Reagents | Diboron reagent, Pd catalyst, Base | [2] |

| Solvent | 1,4-Dioxane or DMF | [5] |

| Reaction Temperature | Typically 80-100°C | |

| Reported Yield | 96% | [4] |

| Reported Purity | >98.5% (HPLC) | [4] |

Comparison of Synthesis Pathways

| Feature | Grignard Reaction | Miyaura Borylation |

| Reagents | Magnesium, trialkyl borate | Diboron reagent, Pd catalyst, base |

| Catalyst | None | Palladium-based |

| Reaction Conditions | Low temperature initiation (-78°C) | Mild heating (80-100°C) |

| Functional Group Tolerance | Limited (incompatible with acidic protons) | Broad |

| Yield | Generally good (50-70% reported for similar systems) | Often very high (>90%) |

| Cost | Generally lower cost reagents | Palladium catalyst can be expensive |

| Waste Products | Magnesium salts | Palladium residues, boronate byproducts |

Conclusion

Both the Grignard reaction and Miyaura borylation are effective methods for the synthesis of 4-methoxyphenylboronic acid. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups in the starting material. For large-scale synthesis where cost is a primary concern, the Grignard method may be preferable. For syntheses requiring high functional group tolerance and high yields, the Miyaura borylation is an excellent choice. This guide provides the necessary technical details to assist researchers in selecting and implementing the most suitable pathway for their needs.

References

An In-depth Technical Guide to the Proper Storage and Handling of 4-Methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended procedures for the safe storage and handling of 4-Methoxyphenylboronic acid (CAS No. 5720-07-0). Adherence to these guidelines is crucial to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.

Chemical and Physical Properties

4-Methoxyphenylboronic acid, also known as p-anisylboronic acid, is a commonly used reagent in organic synthesis, particularly in Suzuki coupling reactions.[1] Understanding its fundamental properties is the first step toward safe handling.

| Property | Value |

| Molecular Formula | C₇H₉BO₃ |

| Molecular Weight | 151.96 g/mol [2][3][4] |

| Appearance | White to beige crystalline powder[1][2][5] |

| Melting Point | 204-206 °C[1][2][5] |

| Solubility | Slightly soluble in water. Soluble in methanol (B129727) and dimethyl sulfoxide.[1][5] |

Hazard Identification and Classification

4-Methoxyphenylboronic acid is classified as a hazardous substance. The primary hazards are outlined below.

| Hazard Classification | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[3][6][7] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[3][6][7][8] |

Storage Procedures

Proper storage is essential to maintain the stability and purity of 4-Methoxyphenylboronic acid. While specific shelf-life data is not always available and may depend on the supplier, the following conditions are recommended. For specific expiration or retest dates, always refer to the Certificate of Analysis (COA) provided by the supplier.

| Storage Condition | Recommendation | Rationale |

| Temperature | Room temperature.[1][9] Some sources recommend storage in a cool place (<15°C). | Prevents thermal degradation. |

| Atmosphere | Store in a dry, well-ventilated place.[5][6][8][10] Keep container tightly sealed.[5][6][8][9][10] | The compound is sensitive to moisture. |

| Light | Keep in a dark place.[1][9] | Protects from light-induced degradation. |

Handling and Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following handling procedures and personal protective equipment should be utilized.

| Control | Specification |

| Ventilation | Use only outdoors or in a well-ventilated area.[6][8] Provide appropriate exhaust ventilation at places where dust is formed.[6] |

| Safety Stations | Ensure that eyewash stations and safety showers are close to the workstation location.[10][11] |

| PPE | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[6][8][10][11] |

| Skin Protection | Wear appropriate protective gloves and long-sleeved clothing.[8][10] |

| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[2][8][10] |

Handle in accordance with good industrial hygiene and safety practices.[6] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6] Avoid formation of dust and aerosols.[6] Minimize dust generation and accumulation.[10]

Experimental Protocols

In the event of a spill, follow these steps:

-

Evacuate : Evacuate personnel to a safe area.[6]

-

Contain : Prevent further dispersal of the material. Do not let the product enter drains.[6]

-

Protect : Wear the appropriate PPE as described in section 4.2.[6]

-

Clean-up :

-

Decontaminate : Clean the spill area thoroughly.

-

Dispose : Dispose of the waste in an approved waste disposal plant.[6]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6][7][10] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[5][6][7] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][6][7] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5][6][7][10] |

Stability and Reactivity

Understanding the chemical stability and incompatibilities of 4-Methoxyphenylboronic acid is critical to prevent hazardous reactions.

The compound is stable under normal, recommended storage conditions.[8][11]

Avoid contact with the following classes of substances:

-

Acids[12]

Under fire conditions, hazardous decomposition products can form, including:

Visualized Workflows and Relationships

Caption: Logical workflow for the safe handling of 4-Methoxyphenylboronic acid.

Caption: Chemical incompatibilities of 4-Methoxyphenylboronic acid.

References

- 1. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

- 2. 4-Methoxyphenylboronic acid = 95.0 5720-07-0 [sigmaaldrich.com]

- 3. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-Methoxyphenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.ie [fishersci.ie]

- 9. 5720-07-0|4-Methoxyphenylboronic acid|BLD Pharm [bldpharm.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Safety and Handling of 4-Methoxyphenylboronic Acid: A Technical Guide for Researchers

An in-depth examination of the safety, handling, and toxicological profile of 4-Methoxyphenylboronic acid, prepared for researchers, scientists, and professionals in drug development.

This technical guide provides comprehensive safety data sheet (SDS) information for 4-Methoxyphenylboronic acid (CAS No. 5720-07-0). It is intended to serve as a detailed resource for laboratory personnel, offering insights into the compound's properties, hazards, handling procedures, and relevant experimental safety protocols. All quantitative data has been summarized in structured tables for ease of reference, and key experimental workflows are detailed.

Chemical and Physical Properties

4-Methoxyphenylboronic acid is a white to light beige crystalline powder.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉BO₃ | [2][3][4] |

| Molecular Weight | 151.96 g/mol | [2][3][4] |

| CAS Number | 5720-07-0 | [2][5][6] |

| Melting Point | 204-206 °C (literature) | [4][7][8] |

| Boiling Point | 306.8 ± 44.0 °C (Predicted) | [8] |

| Density | 1.17 ± 0.1 g/cm³ (Predicted) | [8] |

| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[8][9] Slightly soluble in water. | [8][9] |

| pKa | 8.96 ± 0.10 (Predicted) | [8] |

Hazard Identification and Classification

4-Methoxyphenylboronic acid is classified as a hazardous substance. The GHS classification indicates that it can cause skin and eye irritation, as well as respiratory irritation.[5][6][10]

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335: May cause respiratory irritation |

Hazard Pictogram:

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk of exposure.

Handling:

-

Avoid contact with skin and eyes.[5]

-

Avoid the formation of dust and aerosols.[5]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[5][6]

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[5][6]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[5][6]

-

Store locked up.[5]

-

Recommended storage temperature is room temperature, although for long-term storage of solutions, -20°C or -80°C is advised.[11][12]

The following diagram illustrates a general workflow for the safe handling of hazardous chemical powders like 4-Methoxyphenylboronic acid.

First Aid Measures

In case of exposure, the following first aid measures should be taken:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][13]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5][13]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][13]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5][13]

Accidental Release Measures

In the event of a spill, personnel should:

-

Evacuate the area.

-

Wear appropriate personal protective equipment.[5]

-

Avoid dust formation.[5]

-

Sweep up the spilled material and place it in a suitable, closed container for disposal.[6]

-

Do not let the product enter drains.[5]

Experimental Protocols for Toxicity Assessment

The hazard classifications of 4-Methoxyphenylboronic acid are determined through standardized toxicological testing. The following are overviews of the OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicity endpoints.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[10][14]

Methodology:

-

Animal Model: Typically, rats (usually females) are used.[10]

-

Dosing: A stepwise procedure is used with a small number of animals per step. The substance is administered orally in a single dose.[15]

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[15]

-

Endpoint: The method allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed mortality at different dose levels.[10]

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test)

This in vitro method assesses the potential of a substance to cause skin irritation.[5][6]

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis (RhE) model is used, which mimics the properties of human skin.[5][7]

-

Application: The test substance is applied topically to the surface of the RhE tissue.[2]

-

Exposure and Incubation: Following a defined exposure period, the substance is removed, and the tissue is incubated.[2]

-

Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (≤ 50%) indicates that the substance is a skin irritant.[6][7]

In Vitro Eye Irritation - OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium Test)

This in vitro method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.[9][13]

Methodology:

-

Test System: A reconstructed human cornea-like epithelium (RhCE) model is employed.[16][17]

-

Application: The test substance is applied to the surface of the RhCE tissue.[16]

-

Exposure and Incubation: The tissues are exposed to the substance for a specific duration and then incubated.[16]

-

Viability Assessment: Cell viability is determined using a method such as the MTT assay. If the tissue viability remains above a defined threshold (>60%), the chemical is considered a non-irritant.[17][18]

Biological Activity and Signaling Pathway Interaction

4-Methoxyphenylboronic acid has been identified as an inhibitor of β-lactamase.[16][19] β-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics like penicillins and cephalosporins.[20][21] The inhibitor works by preventing the β-lactamase from inactivating the antibiotic, thereby restoring its efficacy.[22]

The following diagram illustrates the mechanism of β-lactamase inhibition.

Disposal Considerations

Waste materials should be disposed of in accordance with local, regional, and national regulations.[6] It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.[18]

This guide is intended for informational purposes and should not be considered a substitute for a formal safety review and adherence to all applicable regulations and institutional safety policies. Always consult the most current Safety Data Sheet from your supplier before handling this chemical.

References

- 1. strem.com [strem.com]

- 2. thepsci.eu [thepsci.eu]

- 3. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methoxyphenylboronic acid = 95.0 5720-07-0 [sigmaaldrich.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. iivs.org [iivs.org]

- 7. senzagen.com [senzagen.com]

- 8. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

- 9. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. oecd.org [oecd.org]

- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 15. scribd.com [scribd.com]

- 16. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]

- 17. iivs.org [iivs.org]

- 18. scantox.com [scantox.com]

- 19. 4-Methoxyphenylboronic acid, CAS No. 5720-07-0 - iChemical [ichemical.com]

- 20. mdpi.com [mdpi.com]

- 21. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]

A Technical Guide to the Thermal Properties of 4-Methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and melting point of 4-Methoxyphenylboronic acid (4-MeO-PBA), a vital reagent in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding the thermal properties of this compound is critical for its proper storage, handling, and application in various chemical processes, ensuring reaction efficiency and purity of the final products.

Core Properties of 4-Methoxyphenylboronic Acid

4-Methoxyphenylboronic acid is a white to light beige crystalline powder.[1] Its stability is a key consideration for its use in laboratory and industrial settings.

Melting Point

The melting point of 4-Methoxyphenylboronic acid is a key indicator of its purity. Multiple sources report a melting point in the range of 204-206 °C.[1][2][3][4][5][6] Some suppliers provide a slightly higher range of 208-210 °C for their specific grade of the compound.[7] It is important to note that for boronic acids, the observed melting point can sometimes be more indicative of dehydration or decomposition rather than a true melt.

Table 1: Reported Melting Points of 4-Methoxyphenylboronic Acid

| Melting Point Range (°C) | Reference(s) |

| 204-206 | [1][2][3][4][5][6] |

| 208-210 | [7] |

Thermal Stability

Furthermore, some arylboronic acids can be unstable and may decompose at elevated temperatures or even at room temperature over time. To enhance stability for storage and certain applications, arylboronic acids can be converted into more stable derivatives such as boronic esters or potassium aryltrifluoroborate salts. For routine use, it is recommended to store 4-Methoxyphenylboronic acid in a cool, dark, and dry place.[4][8]

Experimental Protocols

Accurate determination of the thermal properties of 4-Methoxyphenylboronic acid relies on standardized experimental procedures.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For 4-Methoxyphenylboronic acid, a capillary melting point method is typically employed.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered 4-Methoxyphenylboronic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[6]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[6]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.[9][10]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis can provide information on thermal stability and decomposition temperatures.

General Methodology:

-

Instrument Setup: A thermogravimetric analyzer is used, which includes a high-precision balance and a furnace.[11]

-

Sample Loading: A small, accurately weighed sample of 4-Methoxyphenylboronic acid (typically 5-10 mg) is placed in a sample pan.[12]

-

Experimental Conditions: The furnace is programmed to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, usually an inert gas like nitrogen, to prevent oxidation.[13]

-

Data Acquisition: The instrument continuously records the sample's mass as the temperature increases. The resulting data is plotted as a TGA curve, showing the percentage of weight loss versus temperature.[13]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments to characterize the thermal properties of 4-Methoxyphenylboronic acid.

Caption: Workflow for determining thermal properties.

Caption: Thermal behavior of 4-Methoxyphenylboronic acid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. guidechem.com [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]

- 5. 4-Methoxyphenylboronic acid = 95.0 5720-07-0 [sigmaaldrich.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 7294-51-1 CAS MSDS (4-Methoxyphenyl boronic acid anhydride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

- 9. 4-Methoxyphenylboronic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 10. 4-Methoxyphenylboronic Acid 5720-07-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 12. 309480010 [thermofisher.com]

- 13. 3-(Hydroxymethyl)-4-methoxyphenylboronic Acid 908142-03-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Spectroscopic data (NMR, IR, Mass Spec) for 4-Methoxyphenylboronic acid.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxyphenylboronic acid, a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside relevant experimental protocols.

Chemical Structure and Properties

Chemical Name: 4-Methoxyphenylboronic acid[1] CAS Number: 5720-07-0[1] Molecular Formula: C₇H₉BO₃[1][2] Molecular Weight: 151.96 g/mol [1][3][4] Appearance: White to light beige crystalline powder[1][5] Melting Point: 204-206 °C[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-Methoxyphenylboronic acid, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 7.70 - 7.65 | d | 2H | Ar-H (ortho to -B(OH)₂) | DMSO-d₆ |

| 6.89 - 6.85 | d | 2H | Ar-H (ortho to -OCH₃) | DMSO-d₆ |

| 3.75 | s | 3H | -OCH₃ | DMSO-d₆ |

| 7.9 (broad s) | 2H | -B(OH)₂ | DMSO-d₆ |

Data sourced from publicly available spectra. Specific peak values may vary slightly depending on the solvent and instrument calibration.

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 160.8 | Ar-C (-OCH₃) | CDCl₃ |

| 136.5 | Ar-C (ortho to -B(OH)₂) | CDCl₃ |

| 113.2 | Ar-C (ortho to -OCH₃) | CDCl₃ |

| 55.1 | -OCH₃ | CDCl₃ |

| Not observed | Ar-C (-B(OH)₂) | CDCl₃ |

The carbon attached to the boron atom is often not observed or is very broad due to quadrupolar relaxation.

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂ and absorbed H₂O) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1600 | Strong | C=C stretch (aromatic ring) |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Strong | Symmetric C-O-C stretch (aryl ether) |

| ~750 | Strong | Out-of-plane C-H bend (1,4-disubstituted) |

Data is a representative compilation from various sources.[2][3][8][9]

Mass Spectrometry (MS)

| m/z | Ion Type | Comments |

| 152.06 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₇H₉BO₃.[2] |

| 134 | [M-H₂O]⁺ | Loss of a water molecule. |

| 108 | [M-B(OH)₂]⁺ | Loss of the boronic acid group. |

Fragmentation patterns can vary depending on the ionization technique (e.g., ESI, EI). Boronic acids can be challenging to analyze by MS and may require derivatization.[10][11][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are generalized protocols for acquiring the data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-methoxyphenylboronic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).[13] Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

-

For ¹³C NMR, a 90-degree pulse angle, a 2-5 second relaxation delay, and a larger number of scans (e.g., 1024 or more) are typically required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid 4-methoxyphenylboronic acid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[8] Apply pressure to ensure good contact.

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Collect the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Dissolve a small amount of 4-methoxyphenylboronic acid in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.[10]

-

Instrument Setup:

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The mobile phase is typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) for positive ion mode or base (e.g., ammonium (B1175870) hydroxide) for negative ion mode to aid ionization.[10]

-

Infuse the sample directly into the mass spectrometer or inject it through a liquid chromatography system.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of 4-Methoxyphenylboronic acid with its key spectroscopic features.

Caption: General Workflow for Spectroscopic Analysis

Caption: 4-Methoxyphenylboronic Acid: Structure-Spectra Correlations

References

- 1. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methoxyphenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. strem.com [strem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

A Technical Guide to 4-Methoxyphenylboronic Acid: Commercial Availability, Purity, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Methoxyphenylboronic acid, a key building block in modern organic synthesis, particularly for pharmaceutical and materials science applications. This document details its commercial availability, purity grades, and the analytical methodologies crucial for its quality control and effective use in research and development.

Commercial Suppliers and Purity Grades

4-Methoxyphenylboronic acid is readily available from a variety of chemical suppliers, catering to a range of research and development needs, from small-scale laboratory synthesis to bulk manufacturing. Purity is a critical parameter, with most suppliers offering grades of 95% or higher. For applications in drug development and other sensitive areas, high-purity grades of 98% and above are recommended to minimize the introduction of impurities that could affect reaction outcomes and biological activity.

Below is a summary of prominent commercial suppliers and their typically offered purity grades for 4-Methoxyphenylboronic acid.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Grades Offered |

| Sigma-Aldrich (Merck) | 5720-07-0 | C7H9BO3 | 151.96 | ≥95.0%[1] |

| Thermo Fisher Scientific | 5720-07-0 | C7H9BO3 | 151.96 | 97% |

| Tokyo Chemical Industry (TCI) | 5720-07-0 | C7H9BO3 | 151.96 | >98.0%[2][3][4] |

| Chem-Impex | 5720-07-0 | C7H9BO3 | 151.96 | ≥ 98% (HPLC)[5] |

| Strem Chemicals | 5720-07-0 | C7H9BO3 | 151.96 | min. 97%[6] |

| ChemicalBook | 5720-07-0 | C7H9BO3 | 151.96 | 99%[7] |

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stability of 4-Methoxyphenylboronic acid. The following are key analytical techniques and generalized experimental protocols for its quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of 4-Methoxyphenylboronic acid and identifying potential impurities. A reversed-phase method is typically employed.

Experimental Protocol (General)

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an acidic modifier like 0.1% formic acid or sulfuric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Potential Impurities: Common impurities can include starting materials from the synthesis, byproducts such as the corresponding phenol (B47542) (4-methoxyphenol) from deboronation, and oligomeric species of the boronic acid itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirmation of the chemical identity of 4-Methoxyphenylboronic acid. 1H, 13C, and 11B NMR are all informative.

Experimental Protocol (General for 1H NMR)

-

Solvent: Deuterated methanol (B129727) (CD3OD) or deuterated chloroform (B151607) (CDCl3). Note that boronic acids can form oligomers, which may lead to broad peaks. Using a coordinating solvent like CD3OD can sometimes sharpen the signals.

-

Concentration: 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent.

-

Instrument: 300 MHz or higher field strength NMR spectrometer.

-

Data Acquisition: A standard proton experiment is typically sufficient.

-

Expected Chemical Shifts (in CDCl3):

-

~8.1 ppm: (d, 2H, aromatic protons ortho to the boronic acid group)

-

~7.3 ppm: (d, 2H, aromatic protons meta to the boronic acid group)

-

~3.8 ppm: (s, 3H, methoxy (B1213986) protons)

-

Variable: (br s, 2H, B(OH)2 protons)

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of 4-Methoxyphenylboronic acid. Gas chromatography-mass spectrometry (GC-MS) can be used for volatile derivatives, while electrospray ionization (ESI-MS) is suitable for direct analysis.

Experimental Protocol (General for GC-MS of a derivatized sample)

-

Derivatization: Boronic acids are often derivatized to more volatile esters (e.g., pinacol (B44631) esters) for GC-MS analysis.

-

GC Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a higher final temperature (e.g., 280 °C) to ensure elution of the analyte.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Expected Mass: The molecular ion [M]+ should be observed at m/z 152.06.

Titration

Acid-base titration can be used to determine the assay of boronic acids. Boric acid and its derivatives are weak acids and require the addition of a polyol, such as mannitol (B672) or glycerol (B35011), to form a stronger acidic complex that can be titrated with a strong base.

Experimental Protocol (General)

-

Accurately weigh a sample of 4-Methoxyphenylboronic acid.

-

Dissolve the sample in a mixture of water and glycerol (or mannitol).

-

Titrate the solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M).

-

Use a potentiometric endpoint or a visual indicator like phenolphthalein (B1677637) to determine the equivalence point.

Workflow for Procurement and Qualification

The following diagram illustrates a typical workflow for a research or drug development organization to procure and qualify a new batch of 4-Methoxyphenylboronic acid.

Caption: A typical workflow for procuring and qualifying 4-Methoxyphenylboronic acid.

Key Signaling Pathway Involvement (Illustrative)

4-Methoxyphenylboronic acid is a versatile building block used in the synthesis of a wide array of biologically active molecules. One of its primary applications is in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds. These compounds are scaffolds for molecules that can interact with various signaling pathways. For instance, a synthesized inhibitor might target a key kinase in a cancer-related pathway.

The diagram below illustrates a hypothetical scenario where a drug synthesized using 4-Methoxyphenylboronic acid inhibits a signaling pathway.

Caption: Synthesis of a drug using 4-Methoxyphenylboronic acid to inhibit a kinase pathway.

References

- 1. 4-甲氧基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Methoxyphenylboronic Acid 5720-07-0 | TCI EUROPE N.V. [tcichemicals.com]

- 3. 4-Methoxyphenylboronic Acid (contains varying amounts of Anhydride), TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 4-Methoxyphenylboronic Acid 5720-07-0 | 東京化成工業株式会社 [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. strem.com [strem.com]

- 7. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

Unveiling the Biological Significance of 4-Methoxyphenylboronic Acid: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide on the Synthetic Compound 4-Methoxyphenylboronic Acid and its Emergent Roles in Biological Research, Tailored for Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of 4-Methoxyphenylboronic acid, a compound of significant interest in the biomedical field. While extensive research has confirmed its synthetic origin, this document focuses on its investigated biological activities, particularly as a β-lactamase inhibitor and a precursor to a sophisticated hydrogen peroxide sensor for cellular studies. This guide provides an in-depth analysis of its mechanisms of action, detailed experimental protocols, and quantitative data to support further research and development.

Section 1: Natural Occurrence

Initial and exhaustive searches of scientific literature and chemical databases have yielded no evidence of 4-Methoxyphenylboronic acid as a naturally occurring compound in plants, animals, fungi, or microorganisms. Its presence in biological studies is exclusively as a synthetically derived chemical entity.

Section 2: Biological Roles and Applications

Despite its synthetic nature, 4-Methoxyphenylboronic acid has been explored for two primary biological applications, leveraging the unique chemical properties of its boronic acid moiety.

Inhibition of Class C β-Lactamases

Aromatic boronic acids have been identified as reversible inhibitors of class C β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. 4-Methoxyphenylboronic acid acts as a transition-state analog, binding to the active site of the enzyme.

The mechanism of inhibition involves the nucleophilic attack of the active site serine residue on the boron atom of 4-Methoxyphenylboronic acid. This forms a stable, tetrahedral adduct that mimics the transition state of β-lactam hydrolysis, thereby competitively inhibiting the enzyme.

Quantitative Data for β-Lactamase Inhibition

The inhibitory potential of 4-Methoxyphenylboronic acid has been quantified against β-lactamase from Pseudomonas aeruginosa.

| Compound | Enzyme Source | Enzyme Class | Inhibition Constant (Ki) |

| 4-Methoxyphenylboronic acid | Pseudomonas aeruginosa | Class C β-Lactamase | 50 µM |

Precursor for Hydrogen Peroxide Sensing in Living Cells

4-Methoxyphenylboronic acid serves as a precursor for the synthesis of 4-methoxyphenylboronic acid pinacol (B44631) ester (4-MPBP). This derivative has been developed as a latent electrochemical redox probe for the real-time detection of endogenous hydrogen peroxide (H₂O₂) in living cells.[1][2]

The sensing mechanism is based on the selective reaction of the boronic acid pinacol ester with H₂O₂, which leads to the oxidative cleavage of the carbon-boron bond and the release of 4-methoxyphenol (B1676288). The liberated 4-methoxyphenol can then be quantified electrochemically, providing a measure of the H₂O₂ concentration.[1][2]

This innovative approach allows for highly sensitive and real-time monitoring of H₂O₂ dynamics in biological systems, which is crucial for understanding cellular signaling and oxidative stress.[1][2]

Section 3: Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol for Determination of β-Lactamase Inhibition Constant (Ki)

This protocol is adapted from established methods for determining the inhibition constants of boronic acid inhibitors against Class C β-lactamases.

Objective: To determine the Ki of 4-Methoxyphenylboronic acid against a purified Class C β-lactamase (e.g., AmpC).

Materials:

-

Purified AmpC β-lactamase

-

4-Methoxyphenylboronic acid

-

Nitrocefin (B1678963) (chromogenic substrate)

-

Phosphate (B84403) buffer (50 mM, pH 7.0)

-

DMSO

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 4-Methoxyphenylboronic acid in DMSO.

-

Prepare a stock solution of nitrocefin in DMSO.

-

Prepare working solutions of the inhibitor and substrate in phosphate buffer. The final concentration of DMSO in the assay should be kept below 1%.

-

-

Enzyme Assay:

-

Add 50 µL of phosphate buffer to the wells of a 96-well plate.

-

Add 25 µL of varying concentrations of 4-Methoxyphenylboronic acid to the wells.

-

Add 25 µL of purified AmpC β-lactamase solution to initiate the pre-incubation.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 100 µL of nitrocefin solution.

-

-

Data Acquisition:

-

Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial velocity (v₀) for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

-

Protocol for H₂O₂ Detection in Living Cells using 4-MPBP Probe

This protocol outlines the use of the 4-MPBP probe for the electrochemical detection of endogenous H₂O₂ in cultured cells.[1][2]

Objective: To measure the release of H₂O₂ from cultured cells (e.g., Caco-2 or MCF-7) upon stimulation.

Materials:

-

4-Methoxyphenylboronic acid pinacol ester (4-MPBP)

-

Cultured cells (e.g., Caco-2, MCF-7)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Stimulant for H₂O₂ production (e.g., phorbol (B1677699) 12-myristate 13-acetate)

-

Electrochemical workstation with a three-electrode system (e.g., glassy carbon electrode as working electrode, Ag/AgCl as reference electrode, Pt wire as counter electrode)

Procedure:

-

Probe Synthesis (General):

-

React 4-Methoxyphenylboronic acid with pinacol in a suitable solvent (e.g., toluene) with removal of water to form the 4-MPBP ester. Purify by column chromatography.

-

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency in appropriate culture vessels.

-

Wash the cells with PBS.

-

Incubate the cells with a solution of 4-MPBP in culture medium for a specified time to allow for cellular uptake.

-

Induce H₂O₂ production by adding a stimulant to the culture medium.

-

-

Electrochemical Measurement:

-

At various time points after stimulation, collect aliquots of the extracellular medium.

-

Perform differential pulse voltammetry (DPV) or other suitable electrochemical techniques on the collected medium using the three-electrode system.

-

The oxidation peak of the released 4-methoxyphenol will be observed.

-

-

Data Analysis:

-

Generate a calibration curve by measuring the electrochemical response to known concentrations of 4-methoxyphenol.

-

Quantify the concentration of released 4-methoxyphenol in the cell samples by interpolating from the calibration curve.

-

Correlate the concentration of 4-methoxyphenol to the concentration of H₂O₂ produced by the cells.

-

Section 4: Conclusion

4-Methoxyphenylboronic acid, a synthetic compound, demonstrates significant potential in biological research. Its ability to act as a reversible inhibitor of Class C β-lactamases highlights its relevance in combating antibiotic resistance. Furthermore, its role as a precursor to a highly selective hydrogen peroxide probe opens new avenues for studying oxidative stress and cellular signaling in real-time. The detailed protocols and quantitative data provided in this guide are intended to facilitate further investigation into these promising biological applications.

References

Methodological & Application

Application Notes and Protocols for 4-Methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylboronic acid is a versatile and widely utilized reagent in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. Its significance is especially pronounced in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures, which are common motifs in drug candidates and functional materials.

The methoxy (B1213986) group of 4-methoxyphenylboronic acid is an electron-donating group, which can influence the electronic properties and reactivity of the resulting coupled products. These application notes provide an overview of the use of 4-methoxyphenylboronic acid in Suzuki-Miyaura reactions, including detailed protocols and a summary of reaction conditions to guide researchers in their synthetic endeavors.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction involves the coupling of an organoboron compound (in this case, 4-methoxyphenylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.

Key Parameters for Successful Coupling

Several factors are critical for achieving high yields and clean conversions in Suzuki-Miyaura reactions involving 4-methoxyphenylboronic acid:

-

Catalyst System: The choice of palladium source and ligand is paramount. Palladium(0) is the active catalytic species. Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). The ligand stabilizes the palladium center and facilitates the different steps of the catalytic cycle. Phosphine-based ligands are widely used.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).

-

Solvent: The solvent system must be capable of dissolving the reactants and be compatible with the reaction conditions. A variety of solvents can be employed, often in aqueous mixtures, such as toluene (B28343), dioxane, tetrahydrofuran (B95107) (THF), and ethanol. Reactions in water are also increasingly common, aligning with green chemistry principles.[1][2]

-

Reaction Temperature: The reaction temperature influences the reaction rate. While some highly active catalyst systems can facilitate coupling at room temperature, elevated temperatures (typically 60-110 °C) are often required to drive the reaction to completion.[3][4]

-

Reaction Time: The duration of the reaction can vary from minutes to several hours, depending on the reactivity of the substrates and the efficiency of the catalyst system.

Experimental Protocols

Below are representative protocols for the Suzuki-Miyaura cross-coupling of 4-methoxyphenylboronic acid with various aryl halides.

Protocol 1: General Procedure for the Coupling of an Aryl Bromide

This protocol outlines a general procedure for the coupling of an aryl bromide with 4-methoxyphenylboronic acid using a common palladium catalyst and base.

Materials:

-

Aryl bromide (1.0 mmol)

-

4-Methoxyphenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl bromide, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Add the toluene and water to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-